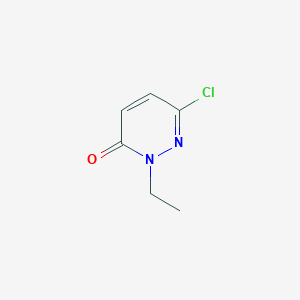

6-Chloro-2-ethyl-2H-pyridazin-3-one

Description

Overview of Pyridazinone Heterocycles in Organic Chemistry

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. researchgate.net This structural arrangement imparts unique electronic properties, making them valuable building blocks in organic synthesis. researchgate.net The pyridazinone nucleus is considered a "magic moiety" or "wonder nucleus" by some chemists due to the diverse biological activities exhibited by its derivatives. researchgate.net These activities span a wide spectrum, including applications in pharmaceuticals and agrochemicals. rsc.org The synthesis of pyridazinone derivatives has been an area of intense research, with various methods developed to construct and functionalize this versatile scaffold. researchgate.netorganic-chemistry.org

Structural Significance of the 6-Chloro-2-ethyl-2H-pyridazin-3-one Scaffold

The specific compound, this compound, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential utility.

| Property | Value |

| Molecular Formula | C6H7ClN2O |

| PubChem CID | 15833537 |

| IUPAC Name | 6-chloro-2-ethylpyridazin-3-one |

| Data sourced from PubChem nih.gov |

The key structural features of this compound are:

Pyridazinone Core: The foundational six-membered ring with two adjacent nitrogen atoms and a carbonyl group. This core structure is a well-established pharmacophore found in numerous bioactive molecules. rsc.orgbenthamdirect.com

Chloro Substituent at Position 6: The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various other functional groups at this position, enabling the synthesis of a diverse library of derivatives. researchgate.net

Ethyl Group at Position 2: The ethyl group attached to one of the nitrogen atoms influences the compound's solubility, lipophilicity, and steric properties. These factors can play a crucial role in how the molecule interacts with biological targets.

The strategic placement of these groups makes this compound a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Research Landscape and Academic Importance of Pyridazinone Derivatives

The academic and industrial interest in pyridazinone derivatives is substantial and continues to grow. Research has demonstrated that these compounds possess a remarkable array of biological activities, making them attractive candidates for drug discovery and development.

The diverse pharmacological activities reported for pyridazinone derivatives include:

Analgesic and anti-inflammatory sarpublication.comresearchgate.net

Anticancer nih.govtandfonline.comnih.gov

Cardiovascular (including vasodilator) nih.govtandfonline.com

Antimicrobial and antifungal sarpublication.comresearchgate.net

Anticonvulsant researchgate.net

Antidepressant researchgate.net

Herbicidal sarpublication.com

This broad spectrum of activity has fueled extensive research into the synthesis and structure-activity relationships (SAR) of pyridazinone analogs. benthamdirect.com For instance, the substitution pattern on the pyridazinone ring has been shown to significantly impact the type and potency of the biological response. The development of novel synthetic methodologies to access diverse pyridazinone structures remains an active area of investigation in organic and medicinal chemistry. researchgate.netorganic-chemistry.orgrsc.org Furthermore, pyridazinone scaffolds are being explored for applications beyond medicine, such as in the development of new plant activators for crop protection. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOUVRLDRIGSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 6 Chloro 2 Ethyl 2h Pyridazin 3 One

Nucleophilic Substitution Reactions of the 6-Chloro Substituent

The chlorine atom at the 6-position of the pyridazinone ring is susceptible to nucleophilic displacement, a cornerstone reaction for the derivatization of this heterocyclic system. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group within the ring.

The chloro group can be readily displaced by a wide range of nucleophiles. This reaction is a common strategy for introducing diverse functional groups at the 6-position, leading to a large library of derivatives. Studies on related 6-chloropyridazinone cores demonstrate substitutions with nitrogen, oxygen, and sulfur-based nucleophiles.

For instance, reactions with amine nucleophiles, such as phenylpiperazine and morpholine (B109124) derivatives, proceed efficiently to yield 6-amino-substituted pyridazinones. nih.gov Similarly, reactions with hydrazine (B178648) can be used to introduce hydrazinyl moieties. researchgate.net The general scheme for this substitution is a fundamental process in the synthesis of various pyridazinone-based compounds. nih.govresearchgate.net While direct examples for 6-Chloro-2-ethyl-2H-pyridazin-3-one are not extensively documented in the provided context, the reactivity is inferred from analogous systems like 3,6-dichloropyridazine (B152260) and other chlorinated pyridazinones. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Chlorinated Pyridazine (B1198779)/Pyridazinone Rings This table is based on reactions of analogous compounds and is representative of the expected reactivity.

| Nucleophile | Reagent Example | Product Type |

| Amine | Phenylpiperazine | 6-(piperazin-1-yl)pyridazin-3-one |

| Amine | Morpholine | 6-morpholinopyridazin-3-one |

| Amine | Hydrazine Hydrate (B1144303) | 6-hydrazinylpyridazin-3-one |

| Alkoxide | Sodium Methoxide (B1231860) | 6-methoxypyridazin-3-one |

| Thiolate | Sodium Thiophenoxide | 6-(phenylthio)pyridazin-3-one |

Data inferred from studies on related chloropyridazines and pyrimidines. nih.govresearchgate.netrsc.org

The nucleophilic substitution at the chloro-substituted carbon of the pyridazinone ring typically proceeds through a bimolecular addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring system is crucial for stabilizing the intermediate formed during this process. researchgate.net

The reaction mechanism involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing groups of the pyridazinone ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

This SNAr mechanism is a common reactivity pattern for azines with nucleophiles, particularly for chloro derivatives reacting with both anionic and neutral nucleophiles. researchgate.net The lability of the chloro group in such heterocyclic systems is well-established, as seen in related pyrimidine (B1678525) structures where it is readily displaced by various nucleophiles. rsc.org

Reactions at the Pyridazinone Ring Carbons (C3, C4, C5)

While the C6 position is the primary site for nucleophilic substitution, the other carbon atoms of the pyridazinone ring can also undergo various transformations.

Functional groups attached to the C4 and C5 positions of the pyridazinone ring can be chemically modified. For example, in related systems, an acetyl group at the C4 position has been used as a handle to build more complex structures. ekb.eg The Schiff-base formed from a 4-acetyl-pyridazinone can be reacted with aldehydes to form chalcones, which are versatile intermediates for synthesizing novel fused heterocyclic systems like pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives. ekb.eg Although this example is not on the specific title compound, it illustrates the principle of side-chain modification on the pyridazinone core.

The pyridazinone ring can be further halogenated. For instance, pyridazinone derivatives can undergo bromination. The reaction of a 6-substituted-4,5-dihydro-3(2H)-pyridazinone with bromine in glacial acetic acid leads to the corresponding 6-substituted-3(2H)-pyridazinone, indicating an oxidation reaction, but further reaction can introduce a bromine atom onto the ring. nih.gov A specific example shows the bromination of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone in acetic acid, which after oxidation, yields the aromatic 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.gov This suggests that under appropriate conditions, direct halogenation of the aromatic pyridazinone ring at positions C4 or C5 is feasible.

Reactions at the N2-Ethyl Group of this compound

The N2-ethyl group is generally less reactive than the chloro substituent or the ring carbons. It is typically introduced via N-alkylation of a pyridazinone precursor using an ethylating agent, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. nih.govnih.gov

While the ethyl group itself is robust, under certain harsh conditions, it can be cleaved. In a study on related pyridazinone derivatives, an ethyl group attached to the pyridazinone nitrogen was successfully removed using hydrazine hydrate. nih.gov This reaction transforms an N-alkylated pyridazinone acetate (B1210297) into the corresponding acid hydrazide, demonstrating a specific transformation possible at the N2-position substituent. nih.gov This indicates that while the N2-ethyl group provides stability, it is not entirely inert and can be chemically manipulated if required.

Functionalization of the Ethyl Moiety

Direct functionalization of the N-ethyl group in this compound is not a commonly reported synthetic strategy. Instead, the introduction of functionalized alkyl groups at the N-2 position is typically achieved through the N-alkylation of a precursor pyridazinone. This approach allows for the incorporation of various functionalities on the side chain.

For instance, the nitrogen atom of the pyridazinone ring can be alkylated with reagents such as ethyl bromoacetate in the presence of a base like sodium methoxide or potassium carbonate. Current time information in Bangalore, IN.nih.gov This reaction yields an ester-functionalized N-substituent, which can be further modified. The resulting ester can be hydrolyzed to the corresponding carboxylic acid or converted to an acetohydrazide by reacting with hydrazine hydrate. nih.gov These derivatives then serve as versatile intermediates for the synthesis of more complex molecules.

A study on pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors highlighted the influence of the N-substituent on biological activity. researchgate.net While direct modification of the ethyl group was not performed, the study compared derivatives with N-H, N-methyl, and N-benzyl groups, indicating that variation at this position is crucial for modulating biological properties. This underscores the synthetic importance of accessing diverse N-substituted pyridazinones.

Table 1: N-Alkylation and Subsequent Reactions of Pyridazinone Precursors

| Starting Material | Reagent | Product | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K2CO3 | Ethyl 6-substituted-3(2H)-pyridazinone-2-ylacetate | nih.gov |

| Ethyl 6-substituted-3(2H)-pyridazinone-2-ylacetate | Hydrazine hydrate | 6-substituted-3(2H)-pyridazinone-2-ylacetohydrazide | nih.gov |

| 4,5-dihydropyridazinone | N-methyl or N-benzyl halide | N-methyl or N-benzyl-4,5-dihydropyridazinone | researchgate.net |

Formation of Fused Ring Systems Involving the Pyridazinone Core

The pyridazinone ring system is a valuable scaffold for the construction of fused heterocyclic systems. The presence of the reactive chlorine atom and the endocyclic double bond facilitates annulation reactions, leading to a variety of bicyclic and polycyclic structures.

Annulation to Form Triazolo[4,3-b]pyridazine Systems

The synthesis of the nih.govlibretexts.orgnih.govtriazolo[4,3-b]pyridazine ring system is a well-established transformation of chloropyridazines. This annulation is typically achieved by reacting a 6-chloropyridazine derivative with a hydrazine derivative. For example, treatment of a 3-chloro-6-substituted-pyridazine with ethyl hydrazinecarboxylate in a suitable solvent like 1-butanol (B46404) under reflux leads to the formation of the corresponding triazolo[4,3-b]pyridazin-3(2H)-one.

In a related approach, the chlorine atom at the 6-position can be displaced by hydrazine hydrate to form a 6-hydrazinylpyridazine intermediate. Subsequent reaction of this intermediate with reagents like acetic anhydride (B1165640) or carbon disulfide can lead to the formation of the fused triazole or thiadiazole ring, respectively. uop.edu.pk The versatility of this method allows for the introduction of various substituents on the triazole ring, depending on the choice of the cyclizing agent.

Other Condensed Pyridazinone Structures

Beyond the triazolo[4,3-b]pyridazine system, the this compound scaffold can be elaborated into a variety of other fused heterocycles. These reactions often leverage the reactivity of the chlorine atom for initial substitution, followed by an intramolecular cyclization step.

Imidazo[1,2-b]pyridazines: This fused system can be synthesized from 3-amino-6-chloropyridazine (B20888), which is accessible from 3,6-dichloropyridazine. The condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions, such as in the presence of sodium bicarbonate, leads to the formation of the imidazo[1,2-b]pyridazine (B131497) ring. libretexts.org The ethyl group would be introduced in a separate step, for example, by alkylation of the pyridazinone nitrogen prior to the cyclization sequence.

Pyrazolo[1,5-b]pyridazines: The synthesis of this isomeric fused system can be achieved through a [3+2] dipolar cycloaddition reaction. In this approach, a 1-aminopyridizinium salt, generated in situ from a pyridazine precursor and hydroxylamine-O-sulfonic acid (HOSA), reacts with an alkyne. youtube.comchem-station.com For instance, the reaction with an appropriately substituted ethynylpyrimidine can yield a 3-(pyrimidin-4-yl)pyrazolo[1,5-b]pyridazine core. youtube.com

Pyrrolo[1,2-b]pyridazines: These fused systems can be prepared via a [3+2] cycloaddition reaction of mesoionic oxazolo-pyridazinones with alkynes like methyl or ethyl propiolate. pharmaguideline.com The mesoionic intermediate is generated in situ from the corresponding 3(2H)-pyridazinone acid by treatment with acetic anhydride. pharmaguideline.com

Tetrazolo[1,5-b]pyridazines: These heterocycles can be synthesized from 3,6-dichloropyridazine. Reaction with hydrazine yields a hydrazinyl intermediate, which upon diazotization with nitrous acid, cyclizes to form the 6-chlorotetrazolo[1,5-b]pyridazine. The remaining chlorine atom can then be subjected to nucleophilic substitution reactions.

Table 2: Synthesis of Various Fused Pyridazinone Systems

| Fused System | Key Precursor(s) | General Method | Reference(s) |

| Imidazo[1,2-b]pyridazine | 3-Amino-6-chloropyridazine, α-bromoketone | Condensation | libretexts.orguop.edu.pk |

| Pyrazolo[1,5-b]pyridazine | Pyridazine, HOSA, alkyne | [3+2] Cycloaddition | youtube.comchem-station.com |

| Pyrrolo[1,2-b]pyridazine | 3(2H)-pyridazinone acid, alkyne | [3+2] Cycloaddition of mesoionic intermediate | pharmaguideline.com |

| Tetrazolo[1,5-b]pyridazine | 3,6-Dichloropyridazine, hydrazine | Hydrazinolysis followed by diazotization and cyclization |

Oxidation and Reduction Chemistry of this compound

The pyridazinone core of this compound can undergo both oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation: The pyridazine ring is susceptible to N-oxidation. The nitrogen atom at the 1-position can be oxidized to the corresponding N-oxide using various oxidizing agents, such as peroxy acids. Pyridazine N-oxides are themselves synthetically useful intermediates. For instance, 3,6-dichloropyridazine N-oxide has been shown to undergo photodeoxygenation. The introduction of an N-oxide functionality can alter the electronic properties of the ring, influencing its reactivity in subsequent transformations. Furthermore, the pyridazinone ring itself is relatively stable to certain oxidizing conditions. For example, 4,5-dihydropyridazinones can be oxidized to the corresponding pyridazinones using reagents like bromine in acetic acid or manganese dioxide, without affecting the core aromatic heterocycle. nih.govresearchgate.net

Reduction: The primary reduction pathway of interest for this compound is reductive dechlorination. The chlorine atom at the 6-position can be removed via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. This reaction provides access to the corresponding 2-ethyl-2H-pyridazin-3-one. Other methods for reductive dechlorination of chlorinated heterocycles can also be employed. While less common for this specific scaffold, the carbonyl group at the 3-position can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH4), although this may also affect other functional groups present in the molecule. The double bond within the pyridazinone ring can also be reduced under certain catalytic hydrogenation conditions.

Computational and Theoretical Investigations of 6 Chloro 2 Ethyl 2h Pyridazin 3 One

Quantum Chemical Calculations on Pyridazinone Structures

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and geometric properties of molecules. For pyridazinone systems, these calculations help in understanding their fundamental characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to their lowest energy state. In studies of pyridazinone derivatives, DFT calculations, often using the B3LYP functional, are employed to determine bond lengths, bond angles, and dihedral angles of the optimized structures. This provides a detailed three-dimensional picture of the molecule.

Ab initio methods, such as Hartree-Fock (HF), and DFT methods like B3LYP are commonly used in the computational study of pyridazinone derivatives. researchgate.netmdpi.com The choice of basis set, such as 6-31G or the more extensive 6-311G, is crucial for obtaining accurate results. researchgate.net Larger basis sets generally provide more accurate results but require more computational resources. For instance, studies on various pyridazinone derivatives have utilized the B3LYP method with the 6-31++G(d,p) basis set to investigate their geometric structures. mdpi.com

Electronic Structure and Molecular Properties

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods provide detailed information about these properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

For example, in a study of certain pyridazinone derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties. mdpi.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for Exemplary Pyridazinone Derivatives

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative A | -6.5 | -1.8 | 4.7 |

| Derivative B | -7.1 | -2.2 | 4.9 |

| Derivative C | -6.8 | -2.0 | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific data for 6-Chloro-2-ethyl-2H-pyridazin-3-one is not available. The values are representative of typical pyridazinone derivatives.

The Molecular Electrostatic Potential (MEPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEPS map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack. In pyridazinone derivatives, the electronegative oxygen and nitrogen atoms of the pyridazinone ring are expected to be regions of negative electrostatic potential.

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netmdpi.com These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These descriptors are calculated using the following formulas:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

Table 2: Global Reactivity Descriptors for Exemplary Pyridazinone Derivatives

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) |

|---|---|---|---|

| Derivative A | 4.15 | 2.35 | 0.213 |

| Derivative B | 4.65 | 2.45 | 0.204 |

| Derivative C | 4.40 | 2.40 | 0.208 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific data for this compound is not available. The values are representative of typical pyridazinone derivatives.

Mechanistic Insights from Theoretical Studies

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most plausible pathways, and understanding the stability of different molecular forms.

The synthesis of N-substituted pyridazinones, such as the family to which this compound belongs, often involves the alkylation of a pyridazinone precursor. Theoretical methods, including Density Functional Theory (DFT), are employed to model these reactions. For instance, in the synthesis of the related compound 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone from 6-chloro-3(2H)pyridazinone and 2-diethylaminoethyl chloride, computational models are used to optimize the geometric structures of the reactants, intermediates, transition states, and final products. researchgate.net By calculating the total energies of these different states, researchers can map out the most energetically favorable reaction pathway. This analysis helps to confirm that the reaction proceeds via N-alkylation rather than O-alkylation, providing a theoretical foundation for the observed experimental outcomes. researchgate.net

A key question in the synthesis of 2-substituted pyridazinones is the potential for isomerism, specifically the formation of an O-alkylated product versus the desired N-alkylated product. Computational chemistry offers a definitive way to assess the relative stability of these isomers.

Studies on analogous compounds have utilized ab initio Hartree-Fock (HF) and DFT (specifically, the B3LYP functional) methods to calculate the total energies of the N-alkyl and O-alkyl isomers. researchgate.net The results consistently show that the nitrogen alkyl compound possesses a lower total energy compared to the corresponding oxygen alkyl isomer. researchgate.net This indicates that the N-alkylated product, such as this compound, is the more thermodynamically stable form. researchgate.net This theoretical finding is in strong agreement with experimental results, where the N-substituted product is the one predominantly synthesized and isolated. researchgate.net

| Isomer Type | Computational Method | Relative Energy Finding | Conclusion | Reference |

|---|---|---|---|---|

| N-alkylated pyridazinone | ab initio HF, DFT (B3LYP) | Lower Total Energy | More Thermodynamically Stable | researchgate.net |

| O-alkylated pyridazinone | ab initio HF, DFT (B3LYP) | Higher Total Energy | Less Thermodynamically Stable | researchgate.net |

Simulation Studies for Interfacial Interactions (Non-Biological)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding how molecules like this compound interact with surfaces, which is critical for applications such as corrosion inhibition.

MD simulations can model the adsorption behavior of inhibitor molecules on a metal surface in a simulated corrosive environment. mdpi.com In a typical setup, a simulation box is constructed containing the metal surface (e.g., an iron Fe (110) crystal face), water molecules, corrosive ions (like Cl⁻), and the inhibitor molecules. mdpi.comnih.gov The simulation then calculates the forces between all particles and follows their trajectories over time. nih.gov

The results of these simulations reveal the most stable adsorption configuration of the inhibitor on the surface. mdpi.com For many organic inhibitors, a planar or parallel orientation is preferred, as this allows the molecule to cover a larger surface area, maximizing its protective effect. mdpi.com The simulation also quantifies the strength of the interaction through binding and interaction energies, providing a measure of how strongly the inhibitor adheres to the surface. mdpi.com

Pyridazinone derivatives are promising candidates for corrosion inhibitors, largely due to the presence of nitrogen and oxygen heteroatoms and the aromatic pyridazinone ring. These features provide active sites for interaction with metal surfaces. Computational studies are essential for elucidating their inhibition mechanism at a molecular level.

DFT calculations are used to determine key quantum chemical parameters that correlate with inhibition efficiency. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to its ability to accept electrons. A high EHOMO and low ELUMO are generally indicative of a good corrosion inhibitor. The energy gap (ΔE = ELUMO - EHOMO) is another important descriptor, with a smaller gap suggesting higher reactivity and better interaction with the metal surface. researchgate.net

MD simulations complement the DFT data by visualizing the adsorption process. They show how the inhibitor molecules displace water and corrosive species from the metal surface, forming a protective barrier. mdpi.com The simulations reveal that the inhibitor adsorbs onto the metal, with the electron-rich heteroatoms and π-systems of the pyridazinone ring playing a key role in bonding with the vacant d-orbitals of the metal atoms. mdpi.com This forms a stable adsorbed layer that effectively mitigates the corrosion process.

| Parameter | Significance in Corrosion Inhibition | Desirable Value for High Efficiency | Reference |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency of a molecule to donate electrons to the vacant d-orbitals of a metal. | High Value | researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons from the metal surface. | Low Value | researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity of the molecule. A smaller gap implies easier electronic transitions and greater reactivity. | Low Value | researchgate.net |

Advanced Applications and Future Research Directions of 6 Chloro 2 Ethyl 2h Pyridazin 3 One in Chemical Sciences

6-Chloro-2-ethyl-2H-pyridazin-3-one as a Versatile Chemical Intermediate

The chemical architecture of this compound, characterized by a reactive chlorine atom at the 6-position, makes it an exemplary starting material and intermediate in organic synthesis. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, which allows for the straightforward introduction of a wide array of functional groups.

Synthesis of Complex Organic Molecules

The 6-chloropyridazinone framework is a cornerstone for building intricate molecular structures. The chlorine atom can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyridazinones. For instance, multi-step synthetic pathways often begin with a nucleophilic substitution reaction on a 3,6-dichloropyridazine (B152260) scaffold to introduce a primary substituent, followed by further modifications.

One common strategy involves the reaction of a 6-chloropyridazinone with amines like phenylpiperazine or morpholine (B109124) derivatives. researchgate.net Subsequent hydrolysis and reaction with reagents such as ethyl bromoacetate (B1195939) can introduce further complexity at the N2 position of the pyridazinone ring. researchgate.netnih.gov This installed ester group can then be converted into an acid hydrazide, which serves as a handle for yet another reaction, for example, with various aromatic aldehydes to form the final target molecules. researchgate.netnih.gov These sequential reactions demonstrate the compound's role as a platform for systematic chemical elaboration.

| Starting Material (Analog) | Reaction Type | Resulting Structure Class | Reference |

| 3,6-Dichloropyridazine | Nucleophilic Substitution / Hydrolysis | 6-Substituted-3(2H)-pyridazinone | researchgate.net |

| 6-Substituted-3(2H)-pyridazinone | N-Alkylation with Ethyl Bromoacetate | N-Acetate Pyridazinone Ester | researchgate.netnih.gov |

| Pyridazinone Acid Hydrazide | Condensation with Aldehydes | Benzalhydrazone Pyridazinones | researchgate.net |

| 6-Chloropyridazin-3-yl hydrazone | Intramolecular Oxidative Cyclization | tandfonline.comresearchgate.netcapes.gov.brtriazolo[4,3-b]pyridazines | gsconlinepress.com |

Building Blocks for Novel Heterocyclic Compounds

The pyridazinone ring is not only a scaffold for substitution but also a foundational element for constructing fused heterocyclic systems. These larger, more complex ring systems are of significant interest in various areas of chemical science. The inherent reactivity of the 6-chloro-pyridazinone moiety is frequently exploited to build adjacent rings.

A notable example is the synthesis of tandfonline.comresearchgate.netcapes.gov.brtriazolo[4,3-b]pyridazines. This is achieved through the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazone precursors. gsconlinepress.com Similarly, the pyridazine (B1198779) core is central to the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. sigmaaldrich.com The synthesis often starts from 3,6-dichloropyridazine, underscoring the importance of the chloro-substituent in enabling the construction of the fused imidazole (B134444) ring. sigmaaldrich.com Research has also demonstrated the synthesis of pyrrolo[1,2-b]pyridazines via cycloaddition reactions involving mesoionic oxazolo-pyridazinones, which are themselves generated from pyridazinone precursors. nih.gov These examples firmly establish the role of the 6-chloropyridazinone template as a critical building block for accessing novel and diverse heterocyclic chemical space. europa.eu

Contributions to Agrochemical Research (Focusing on Chemical Development, not Biological Action)

Pyridazinone derivatives are a well-established class of compounds in agrochemical research. scholarsresearchlibrary.com The herbicide Chloridazon, for example, is a pyridazinone derivative used for weed control in beet cultivation. chemicalbook.com The chemical development in this area leverages the pyridazinone scaffold to create precursors for new potential agrochemicals.

Design and Synthesis of Pyridazinone-Based Agrochemical Precursors

The design of new agrochemical candidates often involves the synthesis of a large library of related compounds based on a core scaffold. The this compound structure is an ideal starting point for such endeavors. Its reactivity allows for the systematic synthesis of numerous derivatives, which can then be evaluated for their chemical properties relevant to agrochemical function. The synthesis of these precursors follows established organic chemistry principles, such as nucleophilic substitution at the chloro-position and modifications at other sites on the ring. Compounds like (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine serve as intermediates in the synthesis of agrochemicals, highlighting the importance of chloro-substituted nitrogen heterocycles in this industry. mdpi.com The synthetic routes developed for pharmaceutical targets, involving the creation of diverse pyridazinone libraries, are directly applicable to the generation of precursors for agrochemical screening. nih.gov

Structure-Activity Relationship Studies for Chemical Functionality (Excluding Biological Efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to rational chemical design. While often linked to biological outcomes, SAR also provides critical insights into purely chemical and physical properties. For pyridazinone derivatives, SAR studies explore how modifying the molecular structure alters chemical functionality. For instance, the introduction of different substituents can change the molecule's electronic distribution, steric profile, and potential for intermolecular interactions like hydrogen bonding. tandfonline.com

In one such study on a pyridazinone series, obtaining a co-structure of an inhibitor with its target protein allowed for a detailed analysis of the key chemical interactions. tandfonline.com It revealed that a specific amide NH group was involved in a crucial hydrogen-bond interaction, and capping this group with a methyl substituent resulted in a complete loss of activity, confirming the chemical importance of that specific hydrogen bond donor. tandfonline.com Similarly, computational predictions suggested that adding a fluorine atom at a specific position on an attached phenyl ring would improve potency, a prediction that was subsequently confirmed by synthesis. tandfonline.com These studies, by elucidating the relationship between specific structural features (e.g., the presence of H-bond donors, specific substituents) and the molecule's ability to interact with a target, provide a chemical blueprint for designing more effective compounds, independent of the final biological application.

| Structural Moiety | Modification | Observed Chemical/Functional Impact | Reference |

| Central Amide | Capping with a methyl group | Disruption of a key hydrogen-bond interaction | tandfonline.com |

| Central Phenyl Ring | Addition of a fluorine atom | Altered electronic properties, leading to enhanced interaction | tandfonline.com |

| Pyridazinone Ring | Substitution with para-phenyl groups | Maintained or improved activity, indicating tolerance for substitution at this position | mdpi.com |

Role in Materials Science (e.g., Corrosion Inhibition)

An emerging and significant application for pyridazinone derivatives is in the field of materials science, particularly as corrosion inhibitors for metals in acidic environments. tandfonline.comtandfonline.com The effectiveness of these organic compounds stems from their molecular structure, which is rich in heteroatoms (nitrogen, oxygen) and often contains pi-systems (aromatic rings), enabling strong interaction with metal surfaces. researchgate.netnih.gov

Pyridazinone derivatives function by adsorbing onto the metal surface, forming a protective layer that acts as a barrier to corrosive species like chloride ions. tandfonline.commdpi.com This adsorption can be a complex process involving both physical (electrostatic) and chemical (chemisorption) interactions, with chemisorption leading to the formation of stable Fe-inhibitor complexes. researchgate.nettandfonline.comtandfonline.com The nitrogen-rich pyridazine ring plays a primary role in this process. tandfonline.com

Studies on various pyridazinone compounds have demonstrated high inhibition efficiencies, often exceeding 90%. tandfonline.comresearchgate.netcapes.gov.br For example, two newly synthesized pyridazine-based compounds, PZ-oxy and PZ-yl, showed remarkable inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.comtandfonline.com Computational studies using Density Functional Theory (DFT) have been employed to correlate the electronic properties of these molecules—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with their inhibition potential. gsconlinepress.com These studies suggest that the pyridazinone moiety is the primary center for electron exchange with the metal surface. tandfonline.com The promising performance and potential for low toxicity make pyridazinone derivatives like this compound attractive candidates for developing sustainable and effective corrosion prevention strategies. tandfonline.comtandfonline.com

Pyridazinone Derivatives as Corrosion Inhibitors for Metallic Substrates

The protection of metallic substrates, especially steel, from corrosion in acidic environments is a critical industrial challenge. physchemres.org Pyridazinone derivatives have shown considerable promise as corrosion inhibitors. sarpublication.comresearchgate.net These organic compounds can form a protective film on the metal surface, effectively shielding it from corrosive agents. youtube.com The effectiveness of these inhibitors is largely attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structures, which facilitate their adsorption onto the metal surface.

Research has demonstrated that pyridazinone derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. najah.edu The inhibition efficiency of these compounds is concentration-dependent, with higher concentrations generally leading to greater protection. najah.edu For instance, studies on related pyridinium (B92312) derivatives have shown protection efficiencies reaching up to 94.09% at optimal concentrations. najah.edu

The general mechanism involves the inhibitor molecules adsorbing onto the metal surface, blocking the active sites where corrosion would typically occur. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms.

Table 1: Corrosion Inhibition Efficiency of Pyridazinone and Related Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Pyridinium derivatives | Mild Steel | 1 M HCl | 94.09 | najah.edu |

| Imidazole-pyridine derivative | Mild Steel | 1 M HCl | 97.4 | researchgate.net |

This table is for illustrative purposes and includes data on related heterocyclic compounds to highlight the potential of the pyridazinone scaffold.

Understanding Adsorption Mechanisms and Surface Interactions in Material Protection

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metallic substrate. researchgate.net Understanding these adsorption mechanisms and surface interactions is crucial for designing more effective inhibitors. physchemres.org The adsorption of pyridazinone derivatives on a metal surface is influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

Quantum chemical calculations, based on methods like Density Functional Theory (DFT), have become invaluable tools for elucidating these interactions at a molecular level. physchemres.orgresearchgate.net These computational studies allow researchers to correlate the molecular properties of the inhibitor with its performance. Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption and better inhibition efficiency. physchemres.org

Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface.

Mulliken Charges: These calculations help identify the specific atoms within the molecule that are most likely to interact with the metal surface. najah.edu

Adsorption isotherms, such as the Langmuir isotherm, are often used to model the experimental data and provide insights into the nature of the adsorption process. najah.eduresearchgate.net The fit to a particular isotherm can indicate whether the adsorption is monolayer or multilayer and can reveal information about the interactions between the adsorbed molecules.

Table 2: Key Quantum Chemical Parameters for Corrosion Inhibitor Analysis

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E_HOMO | Electron-donating ability of the inhibitor |

| E_LUMO | Electron-accepting ability of the inhibitor |

| Energy Gap (ΔE) | Reactivity and stability of the inhibitor molecule |

| Dipole Moment (μ) | Influence on the adsorption process |

| Electronegativity (χ) | Tendency to attract electrons |

| Global Hardness (η) | Resistance to change in electron distribution |

Emerging Research Areas for this compound

While the application of this compound as a corrosion inhibitor is a significant area of research, several other promising avenues are emerging in the chemical sciences.

Traditional synthetic methods for pyridazinone derivatives often involve multi-step processes and the use of hazardous reagents and solvents. sphinxsai.comnih.gov A key area of future research is the development of more sustainable and environmentally friendly synthetic routes. This includes:

Green Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents to replace volatile organic compounds.

Catalysis: Employing catalysts, such as Lewis acids or copper-based systems, to improve reaction efficiency and reduce waste. organic-chemistry.org

One-Pot Syntheses: Designing synthetic strategies that combine multiple reaction steps into a single pot, minimizing purification steps and solvent usage. sphinxsai.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

For instance, a common method for forming the pyridazinone ring involves the reaction of a 1,4-ketoacid with hydrazine (B178648). sphinxsai.com Greener approaches could focus on optimizing this reaction under milder conditions or using bio-based starting materials.

The this compound molecule possesses several reactive sites, making it a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.net Future research will likely focus on exploring novel chemical transformations of this compound, including:

Cross-Coupling Reactions: Utilizing the chloro substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution: Investigating the substitution of the chlorine atom with various nucleophiles to create a library of new pyridazinone derivatives with diverse functionalities. mdpi.com

Ring Functionalization: Developing methods for the selective functionalization of the pyridazinone ring at other positions to further expand its chemical diversity.

Cyclization Reactions: Using the pyridazinone core as a scaffold to construct fused heterocyclic systems, which are often associated with unique biological activities. nih.gov

These transformations will enable the synthesis of novel compounds for screening in various applications, including medicinal chemistry and materials science.

The unique properties of the pyridazinone scaffold lend themselves to interdisciplinary research that bridges organic synthesis and materials chemistry. researchgate.net Future directions include:

Functional Dyes and Pigments: Exploring the synthesis of pyridazinone-based chromophores with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or as pigments.

Smart Materials: Designing pyridazinone-containing polymers or gels that respond to external stimuli such as pH, light, or temperature.

Supramolecular Assemblies: Investigating the self-assembly of pyridazinone derivatives into well-defined nanostructures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

The ability to fine-tune the electronic and structural properties of this compound through synthetic modifications makes it an attractive candidate for the development of advanced materials with novel functionalities.

Q & A

Q. What are the key synthetic routes for preparing 6-Chloro-2-ethyl-2H-pyridazin-3-one, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core. For example, substitution reactions at the 2-position can introduce the ethyl group using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., anhydrous K₂CO₃ in acetone) . Intermediates are validated via:

Q. How is the structural integrity of this compound confirmed experimentally?

Critical spectroscopic methods include:

- ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and pyridazinone ring protons (δ ~6.5–8.0 ppm) .

- FT-IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and C-Cl (~550–650 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming the planar pyridazinone ring and substituent geometry .

Q. What are the stability considerations for storing this compound?

- Store in anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the chloro substituent.

- Avoid prolonged exposure to light, which may degrade the pyridazinone ring.

- Recommended temperature: –20°C for long-term storage .

Advanced Research Questions

Q. How can substitution reactions at the chloro position be optimized for higher yields?

The chloro group at position 6 is reactive toward nucleophilic substitution. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.

- Temperature control : Reactions at 60–80°C balance kinetic efficiency with thermal stability .

Example: Replacing Cl with an amine group using NH₃/MeOH at 70°C yields >80% product after 12 hours .

Q. How do researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition) often arise from:

- Purity variability : Impurities >5% can skew assay results. Validate compound purity via HPLC before testing .

- Assay conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect activity. Standardize protocols across studies.

- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) alter binding affinity. Perform docking studies to correlate substituent effects with activity .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The chloro group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) via oxidative addition to Pd(0). Key factors:

Q. How can computational methods guide the design of this compound derivatives?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for targeted functionalization.

- Molecular dynamics : Simulate binding to biological targets (e.g., kinases) to prioritize synthetic targets.

- QSAR models : Corporate substituent electronic parameters (σ, π) to forecast bioactivity .

Notes

- Contradiction Analysis : When conflicting data arise (e.g., variable enzyme IC₅₀ values), conduct dose-response assays under standardized conditions and validate with orthogonal methods (e.g., SPR vs. fluorescence) .

- Advanced Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.